molecular formula C13H8FNO B6340850 2-Cyano-5-(3-fluorophenyl)phenol, 95% CAS No. 1214334-50-5

2-Cyano-5-(3-fluorophenyl)phenol, 95%

Cat. No. B6340850
CAS RN: 1214334-50-5
M. Wt: 213.21 g/mol
InChI Key: BDEOTVHVAYECDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-(3-fluorophenyl)phenol (2C5FPP) is a synthetic compound with a wide range of applications in scientific research. It has been used in various fields such as organic synthesis, drug design, and medical imaging. This article will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2C5FPP.

Mechanism of Action

2-Cyano-5-(3-fluorophenyl)phenol, 95% has been found to interact with a variety of proteins and enzymes. It has been shown to bind to the active sites of enzymes, thus inhibiting their activity. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% has been shown to interact with cellular receptors, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects
2-Cyano-5-(3-fluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, which can lead to changes in cellular signaling pathways. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% has been shown to interact with cellular receptors, which can lead to changes in gene expression and protein synthesis.

Advantages and Limitations for Lab Experiments

2-Cyano-5-(3-fluorophenyl)phenol, 95% has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% has a wide range of applications in scientific research. However, there are some limitations to using 2-Cyano-5-(3-fluorophenyl)phenol, 95% for lab experiments. It is a relatively toxic compound, and it can be difficult to handle and store.

Future Directions

2-Cyano-5-(3-fluorophenyl)phenol, 95% has several potential future directions. It could be used to design and synthesize new drugs, as well as to study protein-protein interactions, enzyme kinetics, and cellular signaling pathways. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% could be used to develop new imaging techniques and to study the effects of environmental pollutants on biological systems. Finally, 2-Cyano-5-(3-fluorophenyl)phenol, 95% could be used to study the effects of drugs on the human body.

Synthesis Methods

2-Cyano-5-(3-fluorophenyl)phenol, 95% is synthesized through a two-step process. The first step involves the reaction of 4-fluorobenzoic acid with 2-cyanoacetamide. The second step involves the reaction of the intermediate product with 3-fluorophenol. The final product is the 2-Cyano-5-(3-fluorophenyl)phenol, 95%, which is obtained in 95% purity.

Scientific Research Applications

2-Cyano-5-(3-fluorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a building block for the synthesis of various drugs, as a reagent in organic synthesis, and as a fluorescent dye for medical imaging. In addition, 2-Cyano-5-(3-fluorophenyl)phenol, 95% has been used in the study of protein-protein interactions, enzyme kinetics, and cellular signaling pathways.

properties

IUPAC Name

4-(3-fluorophenyl)-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-12-3-1-2-9(6-12)10-4-5-11(8-15)13(16)7-10/h1-7,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEOTVHVAYECDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673448
Record name 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-(3-fluorophenyl)phenol

CAS RN

1214334-50-5
Record name 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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